REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[S:14][C:15]([CH3:18])=[CH:16][CH:17]=1)=[O:12].C(O)C>C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11](=[O:12])[C:13]2[S:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[CH:7]=1
|
Name
|
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1SC(=CC1)C
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 2 h. the mixture was concentrated to ca. 10 ml
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
washed with water (×3) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a gum
|
Type
|
CUSTOM
|
Details
|
The gum was triturated with diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
followed by recrystallisation of the residue twice from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(N(C1)CC(C1=CC=C(S1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |